[3,3'-Bipyridine]-2,2'-diamine
Overview
Description
[3,3’-Bipyridine]-2,2’-diamine is an organic compound that belongs to the family of bipyridines Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The specific structure of [3,3’-Bipyridine]-2,2’-diamine includes two amino groups attached to the 2,2’ positions of the bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridine]-2,2’-diamine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid. Both methods require specific reaction conditions, such as the presence of a base and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of [3,3’-Bipyridine]-2,2’-diamine often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bipyridine]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
Oxidation: Nitro derivatives of [3,3’-Bipyridine]-2,2’-diamine.
Reduction: Corresponding amines.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Scientific Research Applications
[3,3’-Bipyridine]-2,2’-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [3,3’-Bipyridine]-2,2’-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal center, making it useful in catalytic processes. Additionally, the compound can interact with biological molecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 2,3’-Bipyridine
- 2,4’-Bipyridine
- 3,4’-Bipyridine
Uniqueness
[3,3’-Bipyridine]-2,2’-diamine is unique due to the presence of amino groups at the 2,2’ positions, which can significantly alter its chemical properties and reactivity compared to other bipyridine derivatives. This structural feature makes it particularly useful in applications requiring specific coordination environments and reactivity profiles .
Properties
IUPAC Name |
3-(2-aminopyridin-3-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12/h1-6H,(H2,11,13)(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWGOBCQCSLASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2=C(N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361248 | |
Record name | [3,3'-Bipyridine]-2,2'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77200-37-4 | |
Record name | [3,3'-Bipyridine]-2,2'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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